Ferutinin

Description

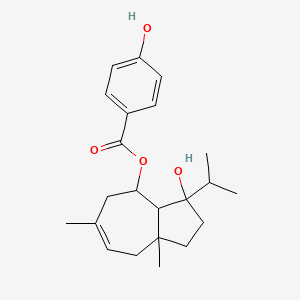

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHNJQMYORNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ferutinin's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin (B81), a natural sesquiterpene lactone, has emerged as a promising candidate in breast cancer research due to its potent cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on breast cancer cells, with a particular focus on its impact on signaling pathways, cell cycle progression, and apoptosis. This document synthesizes quantitative data from multiple studies, offers detailed experimental protocols for key assays, and presents visual representations of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound exerts its anticancer effects in breast cancer cells through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating estrogen receptor signaling. As a phytoestrogen, it displays a dual role, acting as an agonist to estrogen receptor alpha (ERα) and as an agonist/antagonist to estrogen receptor beta (ERβ)[1]. Its primary mechanisms of action include the induction of apoptosis via the intrinsic (mitochondrial) pathway, modulation of the cell cycle, and, at higher concentrations, the generation of reactive oxygen species (ROS)[1][2].

Induction of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells[3][4][5]. At high concentrations, this compound triggers the overproduction of ROS in mitochondria, leading to an increase in intracellular calcium levels[2][6]. This cascade of events disrupts the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway[2][7]. The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and activates caspase-9, which in turn activates executioner caspases, ultimately leading to programmed cell death[1]. This process is also marked by significant DNA damage, which is more pronounced in cancer cells compared to normal cells[3][4].

Cell Cycle Arrest

Treatment of breast cancer cells with this compound leads to a significant accumulation of cells in the pre-G0/G1 phase of the cell cycle, indicative of apoptosis-associated cell cycle arrest[8][9][10]. This effect disrupts the normal proliferative cycle of cancer cells, contributing to the overall anti-tumor activity.

Estrogen Receptor Modulation

This compound's interaction with estrogen receptors is a critical aspect of its activity, particularly in estrogen-dependent breast cancers like those represented by the MCF-7 cell line[8]. It is considered a selective estrogen receptor modulator (SERM)[8][10]. While it shows agonistic activity towards ERα, its anti-proliferative effects at higher concentrations suggest a complex interplay of signaling pathways that can override the proliferative signals typically associated with ERα activation[8].

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound on breast cancer cells have been quantified in several studies. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |

| MCF-7 | 37 | 72 | [8] |

| MCF-7 | 81 | Not Specified | [6] |

| MCF-7 | ~65.7 (29 µg/ml) | 72 | [7] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | Concentration (µM) | Cell Cycle Phase | % of Cells | Reference |

| Control | - | Pre-G0/G1 | Not specified | [8] |

| This compound | 30 | Pre-G0/G1 | Significant accumulation | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the mechanism of action of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound[7][11].

Objective: To determine the cytotoxic effect of this compound on breast cancer cells.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium[1][11]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[11].

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity[1]. Remove the existing medium and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired duration (e.g., 24, 48, 72 hours)[7].

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

-

Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[11].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value[1].

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is based on methodologies described for analyzing this compound's effect on the cell cycle[8].

Objective: To determine the effect of this compound on the cell cycle distribution of breast cancer cells.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 30 µM) for a specified time (e.g., 72 hours)[8]. Include an untreated or vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C[8].

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample[8]. Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Western Blot Analysis for Apoptosis-Related Proteins

This is a general protocol for detecting changes in the expression of apoptosis-related proteins following this compound treatment.

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-9, Cleaved Caspase-3).

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-9, anti-Cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Protocol:

-

Cell Lysis: Treat MCF-7 cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Caption: Experimental workflow for cell cycle analysis using PI staining.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Apoptosis Inducing Terpenoid from Ferula ovina [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. A this compound analogue with enhanced potency and selectivity against ER-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Ferutinin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin is a naturally occurring sesquiterpene ester, primarily isolated from plants of the Ferula genus, such as Ferula communis and Ferula jaeschkeana.[1][2] As a significant bioactive compound, this compound has garnered considerable attention in the scientific community for its potent phytoestrogenic properties and its potential therapeutic applications. It is classified as a daucane sesquiterpenoid, characterized by a bicyclic carbon skeleton esterified with a p-hydroxybenzoate moiety. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a defined stereochemistry that is crucial for its biological activity. Its structural and chemical identifiers are summarized below.

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |

| Synonyms | Jaeschkeanadiol p-hydroxybenzoate, Tefestrol, Ferutinine |

| CAS Number | 41743-44-6 |

| Molecular Formula | C₂₂H₃₀O₄ |

| Molecular Weight | 358.47 g/mol |

| Canonical SMILES | CC1=CC[C@]2(CC--INVALID-LINK--OC(=O)C3=CC=C(C=C3)O">C@(C(C)C)O)C |

| InChI Key | CYSHNJQMYORNJI-YUVXSKOASA-N |

Spectroscopic Data

Note on NMR Data: The following tables are compiled from spectral databases and patent literature. Researchers should consult primary literature for specific experimental conditions.

¹³C NMR Spectral Data (Solvent Not Specified)

| Atom Number | Chemical Shift (δ) ppm |

| 1 | 122.5 |

| 2 | 134.8 |

| 3 | 75.8 |

| 4 | 52.8 |

| 5 | 42.1 |

| 6 | 28.9 |

| 7 | 80.5 |

| 8 | 49.9 |

| 9 | 43.1 |

| 10 | 18.5 |

| 11 | 36.4 |

| 12 | 17.6 |

| 13 | 17.5 |

| 14 | 16.2 |

| 15 | 24.1 |

| 1' | 122.1 |

| 2', 6' | 132.1 |

| 3', 5' | 115.5 |

| 4' | 160.2 |

| C=O | 166.8 |

Data sourced from SpectraBase.

¹H NMR Spectral Data (300 MHz, CDCl₃) Note: This data corresponds to a p-pivaloyloxythis compound derivative as reported in patent literature, but provides an indication of the proton signals.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| H3'/H5' | 8.09 | d, J=9.0 |

| H2'/H6' | 7.20 | d, J=8.7 |

| H9 | 5.60 | brt, J=4.7 |

| H6 | 5.35 | td, J=10.4, 2.9 |

| H10 | 2.07 | m |

| H11 | 1.89 | m |

| H14 | 1.86 | s |

| H15 | 1.14 | s |

| H12 | 0.99 | d, J=6.9 |

| H13 | 0.89 | d, J=6.7 |

Data adapted from patent literature.

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a critical quantitative measure of a compound's potency.

Reported IC₅₀ Values of this compound on Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 81 | 72 |

| TCC | Bladder Cancer | 67 | 72 |

| NTERA-2 | Teratocarcinoma | 39 | Not Specified |

| KYSE-30 | Esophageal Cancer | 58 | Not Specified |

| K562R | Chronic Myeloid Leukemia | 25.3 | Not Specified |

| HFF3 | Normal Fibroblast | 98 | 72 |

Data compiled from multiple sources.

Experimental Protocols

Isolation and Purification from Ferula communis

The isolation of this compound typically involves solvent extraction from the roots of Ferula species, followed by chromatographic purification.

Protocol:

-

Extraction: 250g of finely ground Ferula communis roots are subjected to percolation with 1L of methanol (B129727) (MeOH). The process is repeated four times.

-

Saponification: The combined methanol extracts are concentrated. 10% potassium hydroxide (B78521) (KOH) is added, and the solution is refluxed for 2 hours to hydrolyze the daucane esters.

-

Liquid-Liquid Extraction: After cooling, the alkaline solution is extracted three times with n-hexane to remove nonpolar compounds.

-

Purification: The resulting extract containing the hydrolyzed product (jaeschkenadiol) is then subjected to column chromatography for purification. This compound (jaeschkenadiol p-hydroxybenzoate) can be obtained through subsequent esterification and purification steps.

Structural Elucidation Workflow

The definitive structure of a natural product like this compound is determined by integrating data from multiple spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula (e.g., C₂₂H₃₀O₄).

-

1D NMR Spectroscopy:

-

¹H NMR: Identifies the number of different types of protons, their chemical environment, and spin-spin coupling patterns, revealing adjacent protons.

-

¹³C NMR & DEPT: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations, identifying proton spin systems.

-

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and placing functional groups.

-

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with serial dilutions of this compound (in complete culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Incubation: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Phytoestrogenic and Ionophoretic Activity

This compound is a potent phytoestrogen, acting as a selective estrogen receptor modulator. It functions as a strong agonist for the estrogen receptor alpha (ERα) with an IC₅₀ of 33.1 nM and as a mixed agonist/antagonist for ERβ with an IC₅₀ of 180.5 nM.[3] This dual activity makes it a compound of interest for conditions related to estrogen signaling, such as post-menopausal symptoms and osteoporosis.[2]

Furthermore, this compound exhibits ionophoretic properties, specifically for calcium ions (Ca²⁺).[4] It can increase the permeability of cellular and mitochondrial membranes to Ca²⁺, leading to an elevation of intracellular calcium levels. This activity is central to its cytotoxic mechanism at higher concentrations.[4]

Pro-Apoptotic Signaling in Cancer Cells

At cytotoxic concentrations, this compound induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This mechanism is initiated by its ionophoretic action, which disrupts cellular calcium homeostasis.

The proposed signaling cascade is as follows:

-

Calcium Influx: this compound acts as a Ca²⁺ ionophore, increasing the influx of extracellular calcium and promoting its release from the endoplasmic reticulum, leading to a surge in cytosolic Ca²⁺.

-

Mitochondrial Overload: Mitochondria sequester the excess cytosolic Ca²⁺, leading to an overload.

-

Mitochondrial Dysfunction: This overload triggers the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondria, and increased production of reactive oxygen species (ROS).[4]

-

Apoptosome Formation: The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.

-

Caspase Activation: Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then activates the executioner caspases, such as Caspase-3 and -7.

-

Bcl-2 Family Regulation: This process is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, thus tipping the balance in favor of apoptosis.

-

Cellular Dismantling: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and significant, dose-dependent biological activities. Its dual role as a selective estrogen receptor modulator and a pro-apoptotic agent makes it a compelling lead compound for drug development in areas such as oncology and hormone replacement therapy. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this potent sesquiterpene. Further investigation is warranted to fully elucidate its in vivo efficacy, safety profile, and the intricate molecular details of its signaling pathways.

References

- 1. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR chemical shift and relaxation measurements provide evidence for the coupled folding and binding of the p53 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

Ferutinin from Ferula communis: A Technical Guide to Extraction and Biological Interactions

This technical guide provides an in-depth overview of the extraction of ferutinin (B81), a prominent bioactive sesquiterpene, from the plant Ferula communis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, characterization, and biological activities of this compound. This document details experimental protocols for extraction and analysis, summarizes quantitative data, and visualizes key biological signaling pathways influenced by this compound.

Introduction to this compound and Ferula communis

Ferula communis, commonly known as giant fennel, is a plant belonging to the Apiaceae family, found in temperate regions.[1] It is a significant source of the bioactive compound this compound, a sesquiterpene known for a range of biological effects.[1] this compound has been extracted from the roots, leaves, and rhizome of the plant.[2][3] The biological activities of this compound are dose-dependent and include phytoestrogenic, antioxidant, anti-inflammatory, antiproliferative, and cytotoxic effects.[1][2]

Two main chemotypes of F. communis exist: a toxic chemotype, which contains high levels of the prenylated coumarin (B35378) ferulenol (B560370), and a non-toxic chemotype, which is rich in daucane-type sesquiterpenoids like this compound.[4] Ferulenol is known to have strong anti-coagulant properties that can lead to a lethal hemorrhagic syndrome.[3] Therefore, the removal of ferulenol is a critical step in the preparation of non-toxic Ferula extracts for therapeutic use.[3]

Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is highly dependent on the solvent and methodology employed. The following tables summarize quantitative data from various extraction protocols.

| Plant Material | Extraction Method | Solvent(s) | Plant Material to Solvent Ratio | Yield of Dry Extract | This compound Concentration in Extract | Reference |

| F. communis Root | Maceration | Acetone | 1:5 (w/w) | 2.2 g from 25 g of root | Not specified | [5] |

| F. communis Root | Percolation | Methanol (B129727) | 250 g in 1 L | 112.2 g (45% of plant material) | Not specified | [6] |

| F. communis Aerial Parts | Supercritical CO2 Extraction | Carbon Dioxide | 1 kg | Not specified | Not specified | [6] |

| F. communis Root | Maceration | Acetone-Water | Not specified | Not specified | High amount | [3] |

| F. communis Powder | HPLC Analysis | Not applicable | Not applicable | Not applicable | 20% | [7] |

| Plant Part | Solvent | Total Polyphenol Content (mg GAE/g DW) | Flavonoid Content (mg QE/g DW) | Reference |

| F. communis Fruits | Ethanol | 62.20 ± 0.11 | 17.09 | [8] |

| F. communis Fruits | Methanol | 60.82 ± 0.32 | Not specified | [8] |

| F. communis Fruits | Aqueous | 44.04 ± 0.22 | 9.31 ± 0.24 and 8.97 ± 0.47 | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Ferula communis.

Maceration-Based Extraction from F. communis Root

This protocol is adapted from a method used for extracting a this compound-rich phytocomplex.[3][5]

Objective: To extract this compound from the roots of F. communis using a solvent-based maceration technique.

Materials and Reagents:

-

Dried and powdered roots of Ferula communis

-

Acetone

-

Distilled water

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Mix 25 g of powdered F. communis root with 125 g of acetone, achieving a 1:5 plant material to solvent ratio.[5]

-

Allow the mixture to stand for 60 minutes at room temperature to facilitate the extraction process.[3][5]

-

Filter the solution to separate the liquid extract from the solid plant residue.[3]

-

Concentrate the liquid extract to a dry powder using a rotary evaporator under vacuum at 40°C.[3]

-

The resulting 2.2 g of dry powder can be subjected to further analysis and purification.[3]

Percolation Extraction from F. communis Roots

This protocol is based on a patented method for preparing this compound.[6]

Objective: To extract daucane esters, including this compound, from F. communis roots via percolation.

Materials and Reagents:

-

Finely ground Ferula communis roots (2 mm particle size)

-

Methanol (MeOH)

-

Percolation apparatus

-

Concentration apparatus

Procedure:

-

Pack 250 g of finely ground F. communis roots into a percolation apparatus.

-

Add 1 L of methanol to the percolator.

-

Allow the mixture to macerate for two days.

-

Begin the percolation process, collecting the methanol extract.

-

Repeat the extraction process four times with 1 L of fresh methanol each time.

-

Combine the methanol extracts and concentrate them to a volume equal to the initial weight of the ground roots.

Supercritical CO2 Extraction from F. communis Aerial Parts

This method offers a "greener" alternative to solvent-based extractions.[6]

Objective: To extract this compound from the aerial parts of F. communis using supercritical carbon dioxide.

Materials and Reagents:

-

Finely ground Ferula communis aerial parts (1 kg)

-

Supercritical fluid extraction apparatus

-

Carbon dioxide (CO2)

Procedure:

-

Load 1 kg of finely ground F. communis aerial parts into the extraction vessel of the supercritical fluid extraction apparatus.

-

Set the extraction conditions to a temperature of 45°C and a pressure of 245 bar.

-

In the separator, maintain a temperature range of 25 to 45°C and a pressure of approximately 50 bar to precipitate the extracted compounds. This process is designed to avoid the co-extraction of gummy materials.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is the standard method for the identification and quantification of this compound in extracts.[3][5]

Objective: To identify and quantify this compound in an extract of F. communis.

Instrumentation and Conditions:

-

HPLC System: Perkin Elmer Flexar Module with a photodiode-array (PDA) detector, autosampler, Peltier LC column oven, and LC pump.[5]

-

Column: Agilent C18 (4 µm, 100A, 250 x 4.6 mm).[5]

-

Mobile Phase: A two-solvent gradient of 0.88% trifluoroacetic acid and acetonitrile.[5]

-

Flow Rate: 1 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection Wavelength: 256 nm.[5]

Sample Preparation:

-

Dissolve 10 mg of the dry powder extract in 10.0 mL of methanol.[5]

-

Filter the solution through a 0.2 µm PTFE filter before injection into the HPLC system.[5]

Biological Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways. Its structural similarity to steroid hormones allows it to be classified as a phytoestrogen, with an affinity for both estrogen receptor subtypes, ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER).[2]

Estrogen Receptor Signaling

This compound's interaction with estrogen receptors triggers downstream signaling cascades. It has been shown to act as an ERα agonist and an agonist/antagonist for ERβ.[3] The activation of nuclear estrogen receptors leads to the regulation of gene expression through direct binding to estrogen response elements (EREs) on gene promoters.[2]

Caption: this compound interaction with estrogen receptors.

MEK/ERK and PI3K/Akt Signaling in Osteoblastic Differentiation

In human amniotic fluid stem cells, this compound has been observed to enhance osteoblastic differentiation. This process involves the activation of the MEK/ERK and PI3K/Akt signaling pathways.[9] this compound induces the phosphorylation of ERK and Akt, which can be blocked by specific inhibitors of MEK (PD0325901) and PI3K (wortmannin), respectively.[9] The PI3K/Akt pathway, in particular, appears to mediate the enhancement of osteoblastic differentiation through ERα.[9]

Caption: this compound-induced osteoblastic differentiation signaling.

Induction of Apoptosis at High Concentrations

At high concentrations, this compound can trigger the overproduction of reactive oxygen species (ROS) in mitochondria, leading to apoptosis.[2] This is mediated by the induction of calcium channel opening and alteration of the mitochondrial transmembrane potential.[2] The influx of calcium ions can lead to the release of molecules involved in the intrinsic apoptotic pathway.[2]

Caption: High-concentration this compound-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Ferula communis.

Caption: General workflow for this compound extraction.

Conclusion

This technical guide has provided a comprehensive overview of the extraction of this compound from Ferula communis, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The presented information highlights the importance of selecting appropriate extraction methods and the dose-dependent nature of this compound's biological activities. Further research into optimizing extraction yields and fully elucidating the mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferula communis Root Extract: In Vitro Evaluation of the Potential Additive Effect with Chemotherapy Tamoxifen in Breast Cancer (MCF-7) Cells Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A PROCESS FOR THE PREPARATION OF FERUTININE FROM FERULA GENUS PLANTS - Patent 1615651 [data.epo.org]

- 7. mdpi.com [mdpi.com]

- 8. Ferula communis leaf extract: antioxidant capacity, UHPLC–MS/MS analysis, and in vivo and in silico toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen receptor signaling in the this compound-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytoestrogenic Effects of Ferutinin on Estrogen Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ferutinin (B81), a natural sesquiterpene compound derived from plants of the Ferula genus, has garnered significant attention for its potent phytoestrogenic properties. Its structural similarity to steroid hormones allows it to interact with estrogen receptors (ERs), positioning it as a molecule of interest for hormone replacement therapy alternatives and as a selective estrogen receptor modulator (SERM).[1][2] This document provides a comprehensive technical overview of this compound's effects on estrogen receptors, focusing on its binding affinity, receptor subtype selectivity, and mechanism of action. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Interaction with Estrogen Receptor Subtypes

This compound has been classified as a phytoestrogen with a notable affinity for both primary estrogen receptor subtypes, ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER).[1][2][3] Uniquely among many phytoestrogens, this compound displays a preferential binding affinity for ERα over ERβ.[1] It functions as an agonist at the ERα receptor while exhibiting mixed agonist/antagonist activity at the ERβ receptor.[4][5] This selective modulation is a key aspect of its pharmacological profile.

Quantitative Binding and Activity Data

The interaction of this compound with estrogen receptors has been quantified through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of this binding affinity.

| Compound | Receptor Target | Parameter | Value (nM) | Activity Profile | Citation(s) |

| This compound | ERα | IC50 | 33.1 | Agonist | [4][5] |

| This compound | ERβ | IC50 | 180.5 | Agonist / Antagonist | [4][5] |

Table 1: this compound Binding Affinity for Estrogen Receptor Subtypes.

Mechanism of Action and Signaling Pathways

Like endogenous estrogens, this compound's mechanism of action is primarily mediated through its interaction with nuclear estrogen receptors. This interaction initiates a signaling cascade that controls the expression of numerous genes.

Nuclear Estrogen Receptor Signaling

Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor, leading to its dimerization. These receptor-ligand complexes translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[1][3] This binding event recruits co-activator or co-repressor proteins, ultimately modulating gene transcription and leading to a physiological response.

Studies have shown that this compound's downstream effects involve the activation of the PI3K/Akt and MEK/ERK signaling pathways, which are crucial for processes like cell differentiation.[6] Furthermore, this compound's influence on ERα expression appears to be context-dependent; it increases ERα expression when administered alone but decreases the receptor's expression when co-administered with estradiol (B170435), suggesting a complex regulatory role.[1][7]

Experimental Protocols

The following sections detail representative methodologies for assessing the phytoestrogenic effects of this compound.

Estrogen Receptor Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]17β-estradiol.[8]

Materials:

-

Recombinant human ERα and ERβ protein

-

Radioligand: [³H]17β-estradiol

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4

-

Wash Buffer: Tris-HCl buffer

-

Test Compound: this compound dissolved in DMSO, with serial dilutions.

-

Non-specific binding control: Unlabeled 17β-estradiol at high concentration (e.g., 100x radioligand concentration).

-

Hydroxylapatite (HAP) slurry to separate bound from free ligand.

-

Scintillation fluid and scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and the unlabeled 17β-estradiol standard in assay buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant ER protein (ERα or ERβ), and a fixed concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM).[8]

-

Competition: Add varying concentrations of this compound (or unlabeled estradiol for the standard curve) to the reaction tubes. For total binding, add only the vehicle (DMSO). For non-specific binding, add a high concentration of unlabeled estradiol.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Add cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing. This allows the receptor-ligand complexes to bind to the HAP.

-

Washing: Centrifuge the tubes to pellet the HAP. Discard the supernatant. Wash the pellet multiple times with cold wash buffer to remove unbound radioligand.

-

Measurement: After the final wash, add scintillation fluid to the HAP pellet, vortex thoroughly, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate transcription from an estrogen-responsive promoter. It utilizes a cell line engineered to express a luciferase reporter gene under the control of multiple EREs.[9][10][11]

Materials:

-

ER-positive human cell line (e.g., MCF-7 or T47D) stably transfected with an ERE-luciferase reporter construct.[11]

-

Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).[12]

-

Test Compound: this compound dissolved in DMSO.

-

Positive Control: 17β-estradiol.

-

Luciferase Assay Reagent (containing luciferin (B1168401) substrate).

-

Luminometer for signal detection.

Procedure:

-

Cell Seeding: Seed the ERE-luciferase reporter cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.[13]

-

Compound Treatment: Remove the seeding medium and replace it with fresh phenol red-free medium containing serial dilutions of this compound or the 17β-estradiol positive control. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

-

Cell Lysis and Substrate Addition: Remove the medium. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. This reagent contains the substrate luciferin.

-

Signal Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the amount of luciferase produced, which reflects the transcriptional activity of the estrogen receptor.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control for each this compound concentration. Plot the fold induction against the log concentration of this compound and determine the half-maximal effective concentration (EC50) using non-linear regression.

Conclusion

This compound demonstrates a distinct phytoestrogenic profile characterized by a preferential agonist activity at ERα. The quantitative data and established experimental protocols outlined in this guide provide a framework for researchers to further investigate its potential as a selective estrogen receptor modulator. Its dose-dependent effects and complex interactions with ER signaling pathways warrant continued exploration for applications in hormone-related conditions.[1][14]

References

- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of this compound Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen receptor signaling in the this compound-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phytoestrogen this compound affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. signosisinc.com [signosisinc.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

Ferutinin: A Deep Dive into its Antioxidant and Anti-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these activities, supported by available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Core Concepts: Antioxidant and Anti-inflammatory Actions

This compound exhibits a dual nature in its redox properties. At low concentrations, it functions as a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress. Conversely, at higher concentrations, it can act as a pro-oxidant, a characteristic that has been explored for its potential cytotoxic effects on cancer cells.[1][2] This guide will focus on the antioxidant and anti-inflammatory activities observed at lower, therapeutically relevant doses.

The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to modulate key inflammatory signaling pathways. By reducing oxidative stress, this compound can dampen the inflammatory cascade, making it a promising candidate for the development of novel treatments for a range of inflammatory conditions.[1][3]

Quantitative Data on Bioactivity

To facilitate a clear comparison of this compound's efficacy, the following tables summarize the available quantitative data from various in vitro antioxidant and anti-inflammatory assays. It is important to note that direct IC50 values for this compound in some standard antioxidant assays are not widely reported in the currently available literature.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Target | Result | Concentration/Dose | Source |

| Lipid Peroxidation | Malondialdehyde (MDA) levels in mice liver | Significantly decreased | 500 and 1000 µg/kg body weight | [4] |

| Antioxidant Enzyme Upregulation | Superoxide Dismutase (SOD) and Catalase (CAT) in mice liver and kidney | Significantly upregulated (p < .05) | 500 and 1000 µg/kg body weight | [4] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Target | Result | Concentration/Dose | Source |

| Nitric Oxide (NO) Synthase Activity | nNOS in rat median eminence | 49% increase | Not specified | [5] |

| Anti-inflammatory Effect | Carrageenan-induced edema | Effective | 100 mg/kg | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways, primarily the Nrf2/ARE and NF-κB pathways.

The Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[8] These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are crucial for maintaining cellular redox homeostasis.[6] While direct evidence for this compound's interaction with Keap1 is still emerging, its ability to upregulate antioxidant enzymes suggests a potential role in activating the Nrf2/ARE pathway.[4]

The NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[10] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[11] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This allows the active NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound's anti-inflammatory effects are thought to be mediated, at least in part, by the inhibition of the NF-κB pathway, although the precise mechanism of inhibition is still under investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound in the same solvent as the DPPH solution.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the this compound dilutions or the standard antioxidant to the wells/cuvettes.

-

For the control, add an equal volume of the solvent instead of the test compound.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well/cuvette at 517 nm using a microplate reader or spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions can be quantified using the Griess reagent. The presence of a nitric oxide scavenger reduces the amount of nitrite formed.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

-

Prepare a series of dilutions of this compound in PBS.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in distilled water.

-

-

Assay Procedure:

-

In a 96-well microplate, add the sodium nitroprusside solution to the this compound dilutions.

-

Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

-

After incubation, add the Griess reagent to each well.

-

Allow the color to develop for 5-10 minutes at room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 546 nm using a microplate reader.

-

The percentage of nitric oxide scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test sample.

-

The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Conclusion and Future Directions

This compound presents a compelling profile as a natural antioxidant and anti-inflammatory agent. Its ability to modulate the Nrf2/ARE and NF-κB signaling pathways highlights its potential for therapeutic applications in a variety of diseases characterized by oxidative stress and inflammation. However, further research is needed to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative profile of its bioactivities. Specifically, future studies should focus on:

-

Determining the IC50 values of this compound in a wider range of standardized antioxidant and anti-inflammatory assays.

-

Investigating the direct interaction of this compound with components of the Nrf2 and NF-κB signaling pathways.

-

Evaluating the efficacy and safety of this compound in preclinical and clinical models of inflammatory diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic potential of this compound.

References

- 1. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of this compound Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferritinophagy-Mediated Ferroptosis and Activation of Keap1/Nrf2/HO-1 Pathway Were Conducive to EMT Inhibition of Gastric Cancer Cells in Action of 2,2′-Di-pyridineketone Hydrazone Dithiocarbamate Butyric Acid Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]

- 11. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Ferutinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone derived from plants of the Ferula genus, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] Among these, its cytotoxic and antiproliferative activities against various cancer cell lines have been a primary focus of research.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of this compound, detailing its impact on a range of cancer and normal cell lines, the experimental protocols used for its evaluation, and the underlying signaling pathways mediating its activity.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of this compound have been determined across a variety of human and murine cancer cell lines, as well as normal cell lines, to assess its efficacy and selectivity. A summary of these findings is presented below.

| Cell Line | Cancer Type/Cell Type | Species | IC50 (µM) | Exposure Time |

| Cancer Cell Lines | ||||

| MCF-7 | Human Breast Adenocarcinoma | Human | 37 - 81 | Not Specified |

| TCC | Human Urothelial Carcinoma | Human | 67 - 81 | Not Specified |

| HT29 | Human Colon Adenocarcinoma | Human | 67 - 81 | Not Specified |

| CT26 | Murine Colon Carcinoma | Murine | 67 - 81 | Not Specified |

| PC-3 | Human Prostate Cancer | Human | 16.7 | Not Specified |

| K562R | Imatinib-resistant Human Chronic Myeloid Leukemia | Human | 25.3 | Not Specified |

| DA1-3b/M2BCR-ABL | Dasatinib-resistant Mouse Leukemia | Murine | 29.1 | Not Specified |

| NTERA2 | Human Teratocarcinoma | Human | 39 | Not Specified |

| KYSE30 | Oesophageal Cancer | Human | 58 | Not Specified |

| Normal Cell Lines | ||||

| HFF3 | Human Foreskin Fibroblast | Human | 98 | Not Specified |

| NIH/3T3 | Mouse Embryonic Fibroblast | Murine | 136 | Not Specified |

| HDF | Human Dermal Fibroblast | Human | No cytotoxic effects observed at concentrations effective against MDA-MB-231 breast cancer cells | Not Specified |

| HBL-100 | Normal Breast Epithelial-like | Human | Lower toxicity observed compared to MCF-7 and HeLa cancer cells | Not Specified |

| H9c2 | Rat Cardiomyoblast | Rat | Significant mortality observed at 20 µM | Not Specified |

Table 1: IC50 values of this compound in various cancer and normal cell lines.[2][4]

Experimental Protocols

The evaluation of this compound's cytotoxic effects involves a series of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited in the literature.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration should not exceed 0.1%.[6] Remove the existing medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).[6]

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[4]

Apoptosis Evaluation by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.[2]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[2]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[2]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2]

-

Viable cells: Annexin V-negative and PI-negative.[2]

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using the BCA assay.[6]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.[6][10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane again and apply a chemiluminescence substrate to visualize the protein bands.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis. The following diagrams illustrate the key signaling pathways involved.

Caption: this compound's mechanism in ER+ breast cancer cells.[6]

At high concentrations, this compound acts as a calcium ionophore, leading to an influx of Ca2+ into the cytoplasm and mitochondria. This disrupts mitochondrial function and triggers the intrinsic apoptotic pathway.[4]

Caption: this compound's action as a calcium ionophore.[4]

The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of this compound.

Caption: Experimental workflow for this compound cytotoxicity studies.

Conclusion

In vitro studies have consistently demonstrated the potent cytotoxic effects of this compound against a broad spectrum of cancer cell lines. Its ability to induce apoptosis, coupled with a degree of selectivity for cancer cells over normal cells, positions this compound as a promising candidate for further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this natural compound.

References

- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Review of Anticancer Potential of Conferone, Diversin and this compound; Which One is Stronger for Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sesquiterpenoid Ferutinin: A Journey from Traditional Medicine to Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Scientific Evaluation of a Promising Phytoestrogen

Abstract

Ferutinin, a daucane-type sesquiterpenoid primarily isolated from plants of the Ferula genus, stands as a compelling example of a natural product with a rich history in traditional medicine that is now being rigorously evaluated for its modern therapeutic potential. Historically, extracts of Ferula species have been utilized for a variety of ailments, most notably as an aphrodisiac and for the treatment of sexual impotence. Scientific investigation into the bioactive constituents of these plants led to the isolation and characterization of this compound, revealing its potent phytoestrogenic properties. This has since paved the way for extensive research into its pharmacological effects, which have been shown to include anti-osteoporotic, anti-inflammatory, antimicrobial, anti-cancer, and antioxidant activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in traditional medicine, alongside a detailed exploration of the experimental protocols used to isolate, characterize, and evaluate its biological activities. Furthermore, it presents key quantitative data in a structured format and visualizes the molecular pathways and experimental workflows associated with this compound research, serving as a vital resource for researchers, scientists, and drug development professionals.

Discovery and History in Traditional Medicine

The use of plants from the Ferula genus, belonging to the Apiaceae family, has been documented in various traditional medicine systems for centuries.[1] Species such as Ferula hermonis (commonly known as "shilsh Elzallouh") and Ferula communis (giant fennel) have been particularly prominent.[2][3]

Traditional Applications:

-

Aphrodisiac and Sexual Health: The most well-documented traditional use of Ferula hermonis is as an aphrodisiac and for the management of sexual impotence.[2][4]

-

Anti-inflammatory and Analgesic: Various Ferula species have been used to treat inflammatory conditions, rheumatism, and as pain relievers.[1]

-

Gastrointestinal and Antispasmodic: Traditional remedies have employed Ferula extracts for the treatment of dysentery, stomachaches, and as antispasmodic agents.[1][3]

-

Antimicrobial and Antifungal: The resins and extracts of these plants have been applied topically for skin infections.[3][5]

-

Other Uses: Other traditional applications include treatment for hysteria, fever, bronchitis, and asthma.[1][3][5]

The scientific exploration of these traditional uses led to the investigation of the chemical constituents of Ferula species. This research culminated in the isolation of this compound, a sesquiterpene ester, which was identified as a key bioactive compound responsible for many of the observed pharmacological effects, particularly its estrogen-like activity.[3] The discovery that the beneficial effects of the non-poisonous chemotype of F. communis are attributed to phytoestrogens like this compound marked a significant step in understanding the scientific basis of its traditional use.[3] this compound was first isolated from Ferula tenuisecta.[3]

Phytochemistry: Isolation and Structure Elucidation

This compound is a daucane-type sesquiterpenoid esterified with p-hydroxybenzoic acid. Its chemical structure has been elucidated through a combination of spectroscopic techniques.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a generalized procedure based on common laboratory practices for the isolation of this compound from Ferula species.

Materials and Equipment:

-

Dried and powdered roots of a this compound-containing Ferula species (e.g., F. hermonis, F. communis)

-

Solvents: n-hexane, chloroform (B151607), methanol (B129727), ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Pre-coated preparative Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

-

UV lamp for TLC visualization

Procedure:

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.

-

-

Column Chromatography:

-

Subject the chloroform or n-hexane fraction, which is typically rich in this compound, to column chromatography on a silica gel column.[6]

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by TLC, visualizing with a UV lamp and/or staining reagents.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative TLC:

-

For further purification, subject the pooled fractions to preparative TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Scrape the band corresponding to this compound from the plate and elute the compound with a suitable solvent like chloroform or ethyl acetate.

-

-

Crystallization:

-

Concentrate the eluted solution and allow it to stand for crystallization to obtain pure this compound.

-

Structure Elucidation

The definitive structure of this compound has been established using modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores in the structure.

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of pharmacological activities, with its dose-dependent effects being a key characteristic. At low concentrations, it often demonstrates protective antioxidant and anti-inflammatory properties, while at higher concentrations, cytotoxic effects are observed.[8]

Phytoestrogenic and Anti-Osteoporotic Activity

This compound is classified as a phytoestrogen due to its structural similarity to steroid hormones, allowing it to bind to estrogen receptors (ERs).[9] It shows a greater affinity for ERα than for ERβ.[5] This estrogenic activity is the basis for its traditional use in hormonal regulation and its potential in treating postmenopausal symptoms and osteoporosis.[5]

| Activity | Model | Dose/Concentration | Observed Effect | Reference |

| Anti-osteoporotic | Ovariectomized rats | 2 mg/Kg/day for 60 days | Increased recovery of bone loss, comparable to estradiol (B170435) benzoate. | [5] |

| Estrogenic Activity | ERα Binding | IC50 = 33.1 nM | Agonist activity. | [7] |

| Estrogenic Activity | ERβ Binding | IC50 = 180.5 nM | Agonist/antagonist activity. | [7] |

Cytotoxic and Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.[5]

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| K562R | Human Chronic Myeloid Leukemia (imatinib-resistant) | 25.3 | [5] |

| DA1-3b/M2BCR-ABL | Mouse Leukemia (dasatinib-resistant) | 29.1 | [5] |

| NTERA2 | Human Teratocarcinoma | 39 | [5] |

| KYSE30 | Esophageal Cancer | 58 | [5] |

| PC-3 | Prostate Cancer | - | [6] |

| MCF-7 | Breast Cancer | - | [10] |

| TCC | Bladder Cancer | - | [11] |

Antioxidant and Anti-inflammatory Activity

At low doses, this compound exhibits antioxidant properties by reducing the production of free radicals.

| Activity | Model | Dose/Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Antioxidant & Antihyperglycemic | Diabetic mice | 1.6 mg/Kg | Significant decrease in glucose levels and increase in catalase expression. | | | Cardioprotective | H9C2 cells | 0.25 µM | Significantly reduced ROS production induced by H₂O₂. |[12] |

Experimental Protocols for Biological Evaluation

Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials and Equipment:

-

Target cancer cell line and normal control cell line (e.g., HDF)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

-

This compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.[5][10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Protocol for Antioxidant Activity Assays (DPPH & ABTS)

These protocols are used to evaluate the free radical scavenging capacity of this compound.

DPPH Assay:

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).[13]

-

Add a small volume of this compound solution (at various concentrations) to the DPPH solution.[14]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[13][14]

-

Measure the absorbance at 515-517 nm.[14]

-

Calculate the percentage of radical scavenging activity.[14]

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[14]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~0.7 at 734 nm.[14]

-

Add the this compound solution to the diluted ABTS•+ solution.[14]

-

After a set incubation time (e.g., 6 or 30 minutes), measure the absorbance at 734 nm.[13][14]

-

Calculate the percentage of inhibition.[14]

Protocol for Estrogenic Activity (Reporter Gene Assay)

This assay determines the ability of this compound to activate estrogen receptors.

Principle: This assay utilizes a cell line (e.g., MCF-7 or HEK293) that has been genetically modified to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of an Estrogen Response Element (ERE).[15][16] When an estrogenic compound like this compound binds to and activates the estrogen receptor, the receptor-ligand complex binds to the ERE, inducing the expression of the reporter gene, which produces a measurable signal (luminescence or fluorescence).[15]

General Procedure:

-

Culture the reporter cell line in a suitable format (e.g., 96-well or 384-well plates).[15]

-

Expose the cells to various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.[15]

-

Incubate for a sufficient period to allow for gene expression.

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).[15]

-

Measure the signal using a luminometer or fluorometer.

-

Quantify the estrogenic activity relative to the positive control.

Signaling Pathways and Experimental Workflows

Signaling Pathways